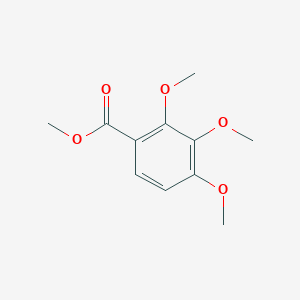

Methyl 2,3,4-trimethoxybenzoate

Descripción general

Descripción

Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .

Synthesis Analysis

This compound can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The crystal structure of this compound has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis

This compound is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Methyl 2,3,4-trimethoxybenzoate and its derivatives are synthesized through various chemical processes. One method involves synthesizing from 2,3,4-trihydroxybenzoic acid by methylation, hydrolysis, acidification, and purification, achieving a product purity of 99.54% by HPLC (Lin, 2008).

- Another approach uses pyrogallol as a starting material, going through processes like methylation with dimethyl carbonate and bromination, to eventually synthesize 2,3,4-trimethoxybenzoic acid (Zhao Tian-sheng, 2010).

Chemical Properties and Reactions

- The preparation of methyl 3,4,5-trimethoxybenzoate from gallic acid, utilizing methylation and esteration in the presence of inorganic carrier agents, results in a yield of 87.2% (Jia, 2002).

- The compound's pharmacological properties, such as its tranquillizing and analgesic effects, have been explored in derivatives like 3:4:5-trimethoxybenzamides, which have shown considerable effects in these areas (Vargha et al., 1962).

Biological and Environmental Interactions

- Certain bacteria, like Pseudomonas putida, can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of substances like methanol. This showcases the compound's potential role in biological and environmental processes (Donnelly & Dagley, 1980).

- Investigations into the formation of 3,4,5-trimethoxyphenyllithium suggest its utility in introducing the trimethoxyphenyl substituent in various naturalproducts through carbon-carbon bond formation. This method has been proven to be straightforward and effective for incorporating this unit (Hoye & Kaese, 1982).

Structural and Thermal Analysis

- The crystal structures of derivatives like methyl 3,4,5-trimethoxybenzoate have been analyzed, revealing insights into their molecular configurations and the interactions within their crystal packing structures (Fotie et al., 2014).

- The thermal properties of light lanthanide 2,3,4-trimethoxybenzoates were studied, showing the formation of compounds with a metal to ligand ratio of 1:3, providing valuable information on their stability and thermal behavior (Ferenc et al., 1999).

Pharmacological Synthesis and Applications

- The synthesis of specific bioactive metabolites of pharmaceutical compounds, such as Trimebutine Maleate, has been achieved using this compound. This process is crucial for pharmacokinetic and bioequivalence studies (Martin et al., 2000).

Environmental Degradation Studies

- Studies on the degradation mechanisms of polymers using this compound model oligomers provide insights into the stability and decomposition patterns of these materials (Hemvichian et al., 2005).

Mecanismo De Acción

While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl 2,3,4-trimethoxybenzoate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production. This inhibition is significant in the context of skin pigmentation and the development of hypopigmenting agents . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules such as DNA, lipids, and proteins from oxidative damage .

Cellular Effects

This compound affects various types of cells and cellular processes. In melanoma cells, it has been observed to decrease melanin production by inhibiting tyrosinase activity. This effect is particularly relevant in the study of skin pigmentation disorders . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects. It modulates the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and reducing melanin synthesis . Additionally, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components . This compound also modulates the activity of transcription factors involved in the regulation of genes associated with inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, maintaining its biochemical properties for extended periods . Its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound continues to exhibit antioxidant and anti-inflammatory effects over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, potential toxic effects may be observed, including adverse impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of this compound are further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the body . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The compound’s activity and function can be influenced by its localization within specific subcellular compartments. For instance, its antioxidant properties may be more pronounced in regions with high oxidative stress . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its biological activity .

Propiedades

IUPAC Name |

methyl 2,3,4-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUKTYILRUMKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552949 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6395-18-2 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

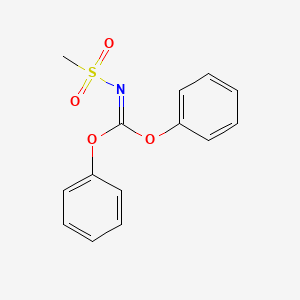

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)